Ibudilast-d7
Description
Properties
Molecular Formula |
C₁₄H₁₁D₇N₂O |
|---|---|
Molecular Weight |
237.35 |
Synonyms |
2-Methyl-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-d7; _x000B_1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one-d7; 2-Isopropyl-d7-3-isobutyrylpyrazolo[1,5-a]pyridine; 3-Isobutyryl-d7-2-isopropylpyrazolo[1,5-a]pyridine; AV |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Ibudilast D7
Overview of Synthetic Routes for Deuterated Ibudilast (B1674240) Analogs
The synthesis of deuterated Ibudilast, specifically Ibudilast-d7, involves the selective incorporation of seven deuterium (B1214612) atoms into the Ibudilast molecule. While detailed, proprietary synthesis schemes are not always publicly disclosed, the general strategies for creating such deuterated analogs rely on established methodologies in synthetic organic chemistry. These methods can include the use of deuterated starting materials or late-stage hydrogen-deuterium exchange reactions on the target molecule or its precursors. d-nb.infonih.gov
Given that Ibudilast possesses a pyrazolo[1,5-a]pyridine (B1195680) core, synthetic strategies may involve methods developed for the deuteration of pyridine (B92270) rings and other heterocyclic systems. d-nb.infonih.govresearchgate.net The formal name of one this compound variant, 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4, indicates that the deuterium atoms are located on the isobutyryl group. caymanchem.com This suggests that a key step in the synthesis would likely involve a deuterated isobutyryl precursor, which is then coupled with the pyrazolo[1,5-a]pyridine moiety. Alternatively, methods for the deuteration of ketones could be employed. wipo.int The synthesis of deuterated building blocks is an increasingly important strategy for the creation of deuterated pharmaceuticals and research chemicals. nih.gov
Isotopic Purity Assessment and Deuterium Incorporation Efficiency
The utility of a deuterated standard is highly dependent on its isotopic purity and the efficiency of deuterium incorporation. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Commercial sources of this compound report high levels of isotopic purity, often exceeding 95%. clearsynthdiscovery.comscbt.comlgcstandards.com For instance, a certificate of analysis for one batch of this compound showed an isotopic purity of 99.20%. scbt.com Another supplier specifies a purity of at least 99% for deuterated forms (d1-d7). caymanchem.com
Deuterium incorporation efficiency measures how successfully deuterium atoms have replaced hydrogen atoms at the intended positions within the molecule. High efficiency is critical to ensure the compound functions effectively as an internal standard for mass spectrometry, where a distinct and consistent mass difference from the non-deuterated analyte is required. researchgate.net Incomplete deuteration can lead to a distribution of isotopologues (molecules differing in the number of deuterium atoms), which could complicate quantitative analysis. assumption.edu Therefore, rigorous quality control is performed to ensure a high percentage of the desired d7 isotopologue. caymanchem.comscbt.com
Table 1: Reported Isotopic Purity of this compound
| Source/Supplier | Reported Isotopic Purity | Citation |
|---|---|---|
| Santa Cruz Biotechnology, Inc. | 99.20% | scbt.com |
| Cayman Chemical | ≥99% deuterated forms (d1-d7) | caymanchem.com |
| BOC Sciences | 95% atom D |
Advanced Spectroscopic Confirmation of Deuteration: Mass Spectrometry and Nuclear Magnetic Resonance Techniques
Advanced spectroscopic techniques are indispensable for confirming the successful synthesis and structural integrity of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose. scbt.comacs.orgcore.ac.uk
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. This compound has a molecular formula of C₁₄H₁₁D₇N₂O. scbt.comlgcstandards.com The replacement of seven hydrogen atoms (atomic mass ≈ 1.008 amu) with seven deuterium atoms (atomic mass ≈ 2.014 amu) results in a predictable increase in the molecular weight compared to the unlabeled Ibudilast. The expected molecular weight for this compound is approximately 237.35 to 237.4 g/mol , which is readily verified by MS analysis. caymanchem.comscbt.comlgcstandards.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high precision. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule and is used to confirm the exact location of the deuterium atoms. In ¹H NMR spectroscopy, the signal corresponding to a proton will disappear if it has been replaced by a deuterium atom. core.ac.uk Therefore, by comparing the ¹H NMR spectrum of this compound with that of unlabeled Ibudilast, chemists can verify the absence of proton signals at the deuterated positions of the isobutyryl group. scbt.com Additionally, ²H (deuterium) NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. Certificates of analysis for this compound confirm that the structure is consistent as determined by both NMR and MS techniques. scbt.com
Table 2: Chemical and Spectroscopic Data for this compound
| Property | Value | Citation |
|---|---|---|
| Molecular Formula | C₁₄H₁₁D₇N₂O | caymanchem.comscbt.comlgcstandards.com |
| Molecular Weight | 237.35 - 237.4 | caymanchem.comscbt.comlgcstandards.com |
| Identification (NMR) | Consistent with structure | scbt.com |
| Identification (MS) | Consistent with structure | scbt.com |
Preclinical Pharmacokinetic and Biotransformation Investigations Utilizing Ibudilast D7
Absorption and Distribution Profiling in In Vitro and In Vivo Research Models
Preclinical studies have demonstrated that ibudilast (B1674240) is absorbed after administration and distributes to various tissues. nih.govgoogle.com In vivo models, such as those involving rats, have been instrumental in characterizing its distribution into different compartments, including plasma, muscle, brain, and spinal cord. google.com
Biodistribution studies indicate that ibudilast rapidly and extensively distributes to the central nervous system. nih.gov This is a crucial characteristic for a compound being investigated for neurological conditions. indexcopernicus.com Furthermore, plasma protein binding of ibudilast is high, reportedly greater than or equal to 95% in some animal species. nih.gov
In vitro models, such as cell cultures, are also employed to understand the absorption characteristics at a cellular level. arvojournals.org For instance, studies using retinal pigment epithelial cells (ARPE-19) have been used to assess the cellular distribution of ibudilast-loaded nanoparticles. arvojournals.org
Table 1: Summary of Preclinical Absorption and Distribution Findings for Ibudilast This table is interactive. Click on headers to sort.
| Parameter | Finding | Research Model |
|---|---|---|
| Distribution | Rapid and extensive distribution to the central nervous system. nih.gov | Animal models |
| Plasma Protein Binding | ≥95% in some species. nih.gov | Animal models |
| Cellular Distribution | Adherence to ARPE-19 cells (in nanoparticle formulation). arvojournals.org | In vitro (cell culture) |
Elucidation of Metabolic Pathways in Preclinical Systems with Deuterated Probes
The use of deuterated compounds like Ibudilast-d7 is particularly advantageous in metabolic studies. googleapis.com Deuteration can help in identifying sites of metabolism and understanding the biotransformation pathways of a drug. juniperpublishers.comenamine.net
Identification and Characterization of this compound Metabolites
In preclinical systems, the primary metabolite of ibudilast has been identified as a 6,7-dihydrodiol derivative. nih.govresearchgate.net This metabolite is measurable in the plasma of both animals and humans. nih.gov The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods facilitates the accurate quantification of ibudilast and its metabolites. caymanchem.com
Metabolite profiling studies, often conducted using in vitro systems like liver microsomes or S9 fractions, aim to identify the full spectrum of metabolites. enamine.netsciex.com These studies are crucial for understanding potential differences in metabolism across species and for identifying any human-specific or disproportionately formed metabolites. xenotech.com The process involves incubating the test compound with the metabolic system and analyzing the resulting mixture using techniques like LC-MS/MS to detect and characterize the chemical structures of the metabolites formed. enamine.net
Enzymatic Biotransformation Mechanisms and Isoform Involvement (e.g., Cytochrome P450)
The biotransformation of ibudilast is primarily mediated by the cytochrome P450 (CYP450) family of enzymes. juniperpublishers.combioscientia.de These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics, including drugs. nih.gov In vitro studies using liver microsomes from various species (e.g., mouse, rat, human) are standard for investigating the involvement of CYP450 isoforms. enamine.netresearchgate.net
While specific isoform contributions to ibudilast metabolism are a subject of ongoing research, it is known that CYP450 enzymes play a key role in its clearance. juniperpublishers.comscienceopen.com The interaction of ibudilast with different CYP450 isoforms can influence its metabolic rate and the profile of metabolites formed. juniperpublishers.com
Excretion Kinetics in Defined Preclinical Research Paradigms
The elimination of ibudilast and its metabolites from the body is a key aspect of its pharmacokinetic profile. Preclinical studies in various animal models are used to determine the routes and rates of excretion. juniperpublishers.combioscientia.deresearchgate.net While detailed excretion kinetic data for this compound itself in preclinical models is not extensively published, the principles of drug excretion apply. nih.gov Generally, drugs and their metabolites are eliminated through renal (urine) and/or biliary (feces) pathways. scribd.com
Examination of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Stability and Clearance in Research Models
The substitution of hydrogen with deuterium can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). scienceopen.comnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nobracat-isotopes.com Cleavage of this bond is often the rate-limiting step in drug metabolism by enzymes like CYP450. scienceopen.com
Consequently, deuteration at a site of metabolism can slow down the rate of metabolic reaction, leading to:
Increased metabolic stability : The drug is broken down more slowly. nih.govresearchgate.net
Reduced clearance : The drug is removed from the body at a slower rate. juniperpublishers.com
Increased half-life : The time it takes for the drug concentration in the body to reduce by half is extended. juniperpublishers.com
This principle is a key driver in the development of deuterated drugs, as it can potentially lead to improved pharmacokinetic profiles. nobracat-isotopes.com In the context of this compound, while it is primarily used as an analytical standard, the principles of the deuterium KIE suggest that its metabolic profile could differ from that of non-deuterated ibudilast. caymanchem.comindexcopernicus.comenamine.netnih.gov For example, if the deuterated positions on this compound are sites of significant metabolism, a slower rate of clearance would be expected compared to the parent compound. juniperpublishers.com
Table 2: Potential Effects of Deuterium Kinetic Isotope Effect (KIE) This table is interactive. Click on headers to sort.
| Effect | Description | Potential Consequence |
|---|---|---|
| Slower Bond Cleavage | The carbon-deuterium bond is stronger and requires more energy to break than a carbon-hydrogen bond. | Decreased rate of metabolism. scienceopen.com |
| Increased Metabolic Stability | The molecule is more resistant to metabolic breakdown. nih.gov | Longer duration of action. |
| Reduced Systemic Clearance | The rate at which the drug is removed from the systemic circulation is decreased. juniperpublishers.com | Higher plasma concentrations. |
| Prolonged Half-Life | The time required to eliminate half of the drug from the body is extended. juniperpublishers.com | Less frequent dosing may be possible. |
| Altered Metabolite Profile | "Metabolic shunting" may occur, where alternative metabolic pathways become more prominent. juniperpublishers.com | Can potentially reduce the formation of toxic metabolites. |
Advanced Analytical Methodologies for Ibudilast D7 and Its Metabolites
High-Resolution Chromatographic Separation Techniques for Research Samples
High-resolution chromatography is the cornerstone of bioanalytical methods, enabling the separation of the analyte of interest from complex biological matrices. Both liquid chromatography (LC) and gas chromatography (GC) are powerful techniques that can be employed for the analysis of Ibudilast (B1674240) and its deuterated standard.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and specificity. nih.govmdpi.com A sensitive and selective LC-MS method has been developed for the determination of Ibudilast in plasma. researchgate.net
Research findings have detailed specific chromatographic conditions for the analysis of Ibudilast. For instance, one method utilized an Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm) with a gradient elution. The mobile phase consisted of 0.1% formic acid in water and acetonitrile. researchgate.net This approach demonstrates the utility of reversed-phase chromatography for the separation of Ibudilast from plasma components. While this particular study used estazolam as an internal standard, the chromatographic principles are directly applicable when using Ibudilast-d7. The deuterated standard, being structurally identical to the analyte, would exhibit very similar chromatographic behavior, co-eluting with Ibudilast, which is an ideal characteristic for an internal standard.
Table 1: Example of Liquid Chromatography Conditions for Ibudilast Analysis
| Parameter | Condition |
| Chromatography System | Agilent 1200 Series HPLC |
| Analytical Column | Agilent SB-C18 (2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Type | Gradient |
| Flow Rate | Not Specified |
| Column Temperature | Not Specified |
| Injection Volume | Not Specified |
| Internal Standard | Estazolam (in the cited study) |
Data derived from a study on Ibudilast in rabbit plasma. researchgate.net These conditions can be adapted for methods using this compound as an internal standard.
Gas chromatography (GC), especially when combined with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile compounds like Ibudilast, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov
While specific GC-MS methods for this compound are not extensively detailed in the reviewed literature, the general principles of GC analysis for similar pharmaceutical compounds are well-established. For instance, the analysis of other acidic drugs like ibuprofen (B1674241) often involves a derivatization step, such as trimethylsilylation, to convert the analyte into a more volatile derivative. nih.gov This process would be applicable to Ibudilast as well. A typical workflow would involve the extraction of Ibudilast and this compound from the biological matrix, followed by derivatization and subsequent injection into the GC-MS system. The separation would be achieved on a capillary column, and the mass spectrometer would be used for detection and quantification. nih.gov
Table 2: General Workflow for a Potential GC-MS Method for Ibudilast
| Step | Description |
| 1. Sample Preparation | Extraction of Ibudilast and this compound from the biological matrix (e.g., plasma, urine) using liquid-liquid or solid-phase extraction. |
| 2. Derivatization | Chemical modification of the extracted analytes to increase volatility. A common technique is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com |
| 3. GC Separation | Injection of the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Separation is based on the boiling points and interactions of the derivatives with the stationary phase. |
| 4. MS Detection | The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer, allowing for quantification based on specific ion fragments. |
This table outlines a hypothetical workflow based on common practices for the GC-MS analysis of non-volatile drugs. nih.govmdpi.com
Liquid Chromatography Applications (LC)
State-of-the-Art Mass Spectrometric Detection and Quantification
Mass spectrometry is a highly sensitive and selective detection technique that, when coupled with chromatography, provides a powerful platform for bioanalysis. creative-proteomics.com The use of a deuterated internal standard like this compound is a key element in achieving accurate and precise quantification. caymanchem.com
The development of a quantitative bioanalytical method is a meticulous process that aims to produce reliable data for pharmacokinetic and other studies. slideshare.net The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. medchemexpress.com This is because the physical and chemical properties of a deuterated standard are nearly identical to the analyte, leading to similar behavior during sample extraction, chromatographic separation, and ionization, thus effectively compensating for any variability in these steps. medchemexpress.com
In a typical LC-MS/MS method, quantification is performed using multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. creative-proteomics.com For Ibudilast, a method has been described using positive ion electrospray ionization (ESI) and monitoring the transition of the precursor ion to a specific product ion. researchgate.net For Ibudilast, a target fragment ion of m/z 230.7 has been used for quantification. researchgate.net When using this compound as an internal standard, a specific MRM transition for this deuterated compound would also be monitored. The concentration of Ibudilast in a sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Table 3: Example of Mass Spectrometric Parameters for Ibudilast Analysis
| Parameter | Setting |
| Ionization Mode | Positive Ion Electrospray (ESI) |
| Detection Mode | Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (Ibudilast) | m/z 230.7 |
| Monitored Ion (this compound) | m/z 237.4 (predicted based on its molecular weight) caymanchem.com |
| Internal Standard | Estazolam (m/z 294.7 in the cited study) researchgate.net |
Data for Ibudilast is from a published LC-MS method. researchgate.net The m/z for this compound is based on its reported molecular weight. caymanchem.com
Metabolomics, the comprehensive study of small molecules in a biological system, can provide valuable insights into the effects of a drug and its mechanism of action. patsnap.com Deuterated compounds like this compound can be utilized as probes in both targeted and untargeted metabolomics studies. researchgate.netnih.gov
In targeted metabolomics , the focus is on quantifying a specific set of known metabolites. mdpi.com For instance, a targeted assay could be developed to simultaneously measure Ibudilast and its known metabolites. In such an assay, this compound would serve as an excellent internal standard for the parent drug, and if available, deuterated standards for the metabolites would also be used to ensure the highest accuracy.
In untargeted metabolomics , the goal is to obtain a global profile of all detectable metabolites in a sample to identify changes in response to a stimulus, such as drug administration. nih.gov In this context, while this compound itself is primarily an internal standard for the parent drug, the principles of using stable isotope labeling are central to metabolomics. For example, stable isotope labeling in cell culture (SILAC) or the use of isotope-labeled nutrients can help trace metabolic pathways and identify novel drug metabolites. While specific untargeted metabolomics studies using this compound as a probe are not prominently featured in the searched literature, the methodology is highly applicable to understanding the broader metabolic impact of Ibudilast.
Quantitative Bioanalytical Method Development Leveraging Deuterated Internal Standards
Method Validation Parameters for Research Assay Robustness and Reproducibility
A bioanalytical method must be rigorously validated to ensure that it is reliable and reproducible for its intended purpose. slideshare.netfda.govau.dk Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that need to be assessed during method validation. fda.govau.dk These parameters ensure the integrity of the data generated from research samples.
Table 4: Key Method Validation Parameters for Bioanalytical Assays
| Parameter | Description and Purpose | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. fda.govau.dk |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. fda.govau.dk |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. fda.govau.dk |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. slideshare.net |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%. fda.gov |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). fda.govau.dk |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the internal standard-normalized matrix factor should not be greater than 15%. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | The recovery of the analyte does not have to be 100%, but it should be consistent, precise, and reproducible. slideshare.net |
This table is a summary of common validation parameters and acceptance criteria based on regulatory guidelines. slideshare.netfda.govau.dk
Exploration of Molecular Mechanisms and Preclinical Pharmacodynamics in Research Models
Investigation of Primary and Secondary Molecular Targets
Ibudilast's therapeutic potential stems from its ability to interact with multiple molecular targets, influencing a cascade of cellular events. Its primary mechanisms of action include the inhibition of phosphodiesterases and the modulation of crucial inflammatory signaling pathways. mdpi.compnas.org
Ibudilast (B1674240) is characterized as a broad-spectrum PDE inhibitor, meaning it can block the action of several types of these enzymes. nih.govoup.com PDEs are responsible for breaking down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are vital second messengers in numerous cellular signaling processes. patsnap.com By inhibiting PDEs, Ibudilast increases the intracellular levels of cAMP and cGMP, leading to a range of physiological effects. cymitquimica.comfrontiersin.org
The inhibitory profile of Ibudilast against various human PDE enzymes reveals a degree of selectivity. It demonstrates a preference for PDE4, and also shows significant activity against PDE3, PDE10, and PDE11. mdpi.comoup.com In contrast, its inhibitory effect on PDE1, PDE7, and PDE9 is considerably weaker. caymanchem.com The specificity of Ibudilast's PDE inhibition can vary depending on the species, tissue, and cell type being studied. mdpi.com For instance, in human platelets, Ibudilast has been shown to effectively inhibit PDE2, PDE4, and PDE5, but not PDE3. mdpi.com
Table 1: Inhibitory Profile of Ibudilast against Human Phosphodiesterase Enzymes
| PDE Family | IC50 (nM) | Selectivity |
| PDE1 | >10,000 | Low |
| PDE3A | 1,600 | Moderate |
| PDE3B | 2,700 | Moderate |
| PDE4A | 54 | High |
| PDE4B | 65 | High |
| PDE4C | 239 | High |
| PDE4D | 166 | High |
| PDE5A | 3,510 | Moderate |
| PDE7A | >10,000 | Low |
| PDE7B | >10,000 | Low |
| PDE9A | >10,000 | Low |
Data sourced from research on Ibudilast's inhibitory effects on human phosphodiesterases. caymanchem.com
Beyond its role as a PDE inhibitor, Ibudilast also exerts its influence by modulating the Macrophage Migration Inhibitory Factor (MIF) and Toll-like Receptor 4 (TLR4) pathways. mdpi.compatsnap.com
Macrophage Migration Inhibitory Factor (MIF): Ibudilast acts as an allosteric inhibitor of MIF, a pro-inflammatory cytokine involved in a wide range of inflammatory and autoimmune diseases. pnas.orgnih.gov It binds to a site on the MIF protein that is distinct from its active site, thereby inhibiting its catalytic and chemotactic functions. pnas.org This inhibition of MIF contributes to Ibudilast's anti-inflammatory effects and has been linked to its potential therapeutic benefits in conditions like neuropathic pain and opioid withdrawal. pnas.org Research indicates that even a structural analog of Ibudilast with reduced PDE-inhibitory action retains its ability to inhibit MIF, suggesting this is a distinct and significant mechanism of action. openaccessjournals.com
Toll-like Receptor 4 (TLR4): Ibudilast is also recognized as a TLR4 antagonist. nih.govhealthsciencesbulletin.combiorxiv.org TLR4 is a key receptor in the innate immune system that recognizes and responds to molecular patterns associated with pathogens and cellular damage. nih.gov The activation of TLR4 triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines. healthsciencesbulletin.comfrontiersin.org By blocking TLR4, Ibudilast can suppress the activation of these inflammatory pathways, which is particularly relevant in the context of neuroinflammation. nih.govnih.gov This action has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org
Phosphodiesterase Inhibition Spectrum and Selectivity (e.g., PDE4, PDE1, PDE3, PDE5, PDE7, PDE9)
Elucidation of Cellular and Subcellular Distribution and Interactions in Research Systems
Research indicates that Ibudilast can cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system. alzdiscovery.orgnih.gov Biodistribution studies have shown that it distributes rapidly and extensively to the central nervous system. nih.gov At the subcellular level, Ibudilast has been found in the cytoplasm. nih.gov Its ability to penetrate the CNS is crucial for its neuroprotective effects, which are thought to be mediated by the suppression of glial cell activation. practicalneurology.comgoogle.com
Modulation of Intracellular Signaling Pathways and Gene Expression Profiles
Ibudilast's interaction with its molecular targets leads to the modulation of several key intracellular signaling pathways and subsequent changes in gene expression.
cAMP and cGMP: As a PDE inhibitor, Ibudilast directly increases the intracellular levels of cAMP and cGMP. cymitquimica.comfrontiersin.org Elevated cAMP levels can lead to the downregulation of the pro-inflammatory transcription factor NF-κB and an increase in the production of the anti-inflammatory cytokine IL-10. mdpi.comalzdiscovery.org Increased cGMP has been linked to the protection of astrocytes from apoptosis. alzdiscovery.orgfrontiersin.org
NF-κB: Ibudilast has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.comhealthsciencesbulletin.com By inhibiting the TLR4/NF-κB signaling pathway, Ibudilast can reduce the production of inflammatory mediators. healthsciencesbulletin.comnih.gov
MAPK: The mitogen-activated protein kinase (MAPK) pathway is another inflammatory signaling cascade that can be modulated by Ibudilast. healthsciencesbulletin.com Research in a leptospirosis model showed that Ibudilast reduced the LPS-mediated expression of p38 and p44/42 MAPK. researchgate.net
mTOR: Recent studies have indicated that Ibudilast can activate the mTOR signaling pathway. researchgate.netnih.gov In a model of excitotoxic retinal damage, Ibudilast treatment led to the upregulation of mTOR signaling in Müller glia, which was associated with neuroprotection. researchgate.netnih.gov
Application in In Vitro and In Vivo Disease Models for Mechanistic Research
Ibudilast has been extensively studied in various preclinical models to understand its mechanisms of action in different pathological contexts.
A central theme in Ibudilast research is its ability to attenuate neuroinflammation by suppressing the activation of glial cells, namely microglia and astrocytes. practicalneurology.comalzdiscovery.orggoogle.com Aberrant glial activation is a common feature in a host of neurological disorders. mdpi.com
In various in vitro and in vivo models, Ibudilast has demonstrated the ability to:
Suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated microglia and astrocytes. mdpi.comnih.govplos.org
Increase the production of the anti-inflammatory cytokine IL-10. alzdiscovery.org
Enhance the release of neurotrophic factors like nerve growth factor (NGF) and glial cell-derived neurotrophic factor (GDNF). openaccessjournals.com
Reduce oxidative stress and the production of reactive oxygen species (ROS). alzdiscovery.org
For example, in a rat model of traumatic brain injury, Ibudilast treatment prevented the increase in reactive astrocytes and microglia in the hippocampus and amygdala. alzdiscovery.org In models of Parkinson's disease, Ibudilast attenuated the production of pro-inflammatory cytokines and increased the expression of GDNF in the striatum. caymanchem.comnih.gov Furthermore, in neuron-glia co-cultures, Ibudilast dose-dependently suppressed pro-inflammatory mediators while increasing anti-inflammatory and neurotrophic factors, ultimately improving neuron survival. alzdiscovery.org
Table 2: Effects of Ibudilast in Neuroinflammation Models
| Model System | Key Findings |
| LPS-activated microglia | Suppressed production of ROS, IL-1β, TNF-α; Increased IL-10, NGF, GDNF, NT-4; Improved neuron survival. alzdiscovery.org |
| Rat model of traumatic brain injury | Prevented injury-related increase in reactive astrocytes and microglia. alzdiscovery.org |
| MPTP mouse model of Parkinson's disease | Attenuated MPTP-induced pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β). nih.gov |
| Rat experimental autoimmune encephalomyelitis (EAE) model of MS | Reduced inflammatory infiltration and inhibited macrophage and microglia activation. practicalneurology.com |
Neuroprotection and Neurotrophic Factor Enhancement Studies
Preclinical research has extensively investigated the neuroprotective properties of Ibudilast in various experimental models. mdpi.com The compound demonstrates the ability to protect neuronal cells from damage through multiple mechanisms. nih.govcymitquimica.com Studies in neuronal and glial cells, as well as in animal models of neurological disorders, have shown that Ibudilast can counteract neurotoxicity and support neuronal survival. medchemexpress.commdpi.com
One of the core neuroprotective mechanisms of Ibudilast involves its ability to protect against glutamate-induced neurotoxicity by reducing calcium ion (Ca2+) influx and preventing mitochondrial impairment by restoring the mitochondrial membrane potential. mdpi.com It also shows the capacity to protect against neuronal apoptosis, or programmed cell death. mdpi.com In a chick excitotoxic retinal damage model, Ibudilast was found to effectively protect neurons in the inner nuclear layer from NMDA-induced cell death, preserving retinal layer thickness and function. researchgate.net
A significant aspect of Ibudilast's neuroprotective action is its enhancement of various neurotrophic factors. mdpi.com These proteins are crucial for the growth, survival, and differentiation of developing and mature neurons. Research has demonstrated that Ibudilast can upregulate several key neurotrophic factors, including Glial cell-derived neurotrophic factor (GDNF), neurotrophin-3 (NT-3), neurotrophin-4 (NT-4), and Nerve growth factor (NGF). mdpi.comnih.gov In mouse models of Parkinson's disease (MPTP models), pretreatment with Ibudilast was associated with increased GDNF in the striatum. mdpi.comcaymanchem.commdsabstracts.org This upregulation of neurotrophic factors contributes to restored axonal degeneration and increased neuronal survival in models of neurodegeneration. mdpi.com
Table 1: Summary of Neuroprotective and Neurotrophic Effects in Research Models
| Mechanism | Finding | Research Model |
|---|---|---|
| Neuroprotection | Protects against glutamate-induced neurotoxicity. | In vitro neuronal cell cultures. mdpi.com |
| Prevents mitochondrial membrane potential impairment. | In vitro studies. mdpi.com | |
| Protects inner retinal neurons from NMDA-induced cell death. | Chick excitotoxic retinal damage model. researchgate.net | |
| Neurotrophic Factor Enhancement | Upregulates Glial cell-derived neurotrophic factor (GDNF). | MPTP mouse models of Parkinson's disease. mdpi.comcaymanchem.commdsabstracts.org |
| Upregulates neurotrophin-3 (NT-3). | Preclinical models. mdpi.com | |
| Upregulates neurotrophin-4 (NT-4). | Preclinical models. mdpi.comnih.gov |
Anti-inflammatory and Immunomodulatory Research in Model Systems
Ibudilast is recognized for its potent anti-inflammatory and immunomodulatory activities, which are central to its neuroprotective effects. nih.govcymitquimica.com The compound acts as a glial cell modulator, primarily by suppressing the activation of microglia, the resident immune cells of the central nervous system. mdpi.comnih.gov Activated microglia contribute to neuroinflammation through the release of various pro-inflammatory molecules, and Ibudilast has been shown to inhibit this process. mdpi.com
In numerous in vitro and in vivo models, Ibudilast demonstrates a consistent ability to suppress the production and release of pro-inflammatory cytokines. mdpi.com Research findings confirm that Ibudilast treatment leads to the downregulation of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comcaymanchem.commdsabstracts.org For instance, in a mouse model of Parkinson's disease, Ibudilast was shown to reduce the expression of TNF-α, IL-1β, and IL-6 in the striatum. caymanchem.commdsabstracts.org This effect is also observed in models using lipopolysaccharide (LPS) to induce an inflammatory response. caymanchem.com
Beyond suppressing pro-inflammatory factors, Ibudilast also exhibits immunomodulatory effects by enhancing the formation of anti-inflammatory cytokines. mdpi.com Specifically, it has been shown to upregulate the production of interleukin-10 (IL-10), a cytokine known for its role in dampening inflammatory responses. mdpi.comnih.gov This dual action of inhibiting pro-inflammatory pathways while promoting anti-inflammatory ones underscores its comprehensive immunomodulatory profile. mdpi.com The compound's mechanisms also involve the modulation of other inflammatory signaling molecules, such as macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4). nih.govnih.gov
Table 2: Summary of Anti-inflammatory and Immunomodulatory Effects in Research Models
| Effect | Target Molecule | Research Model |
|---|---|---|
| Suppression of Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Neuronal/glial cells, MPTP mouse models. mdpi.comcaymanchem.commdsabstracts.org |
| Interleukin-1beta (IL-1β) | Neuronal/glial cells, MPTP mouse models. mdpi.comcaymanchem.commdsabstracts.org | |
| Interleukin-6 (IL-6) | Neuronal/glial cells, MPTP mouse models. mdpi.comcaymanchem.commdsabstracts.org | |
| Enhancement of Anti-inflammatory Cytokines | Interleukin-10 (IL-10) | In vitro models. mdpi.comnih.gov |
| Modulation of Immune Cells | Suppression of microglia activation. | In vitro and in vivo models. mdpi.com |
Contributions of Ibudilast D7 to Fundamental Research Methodologies
Advancements in Drug Metabolism and Pharmacokinetic (DMPK) Studies
The use of Ibudilast-d7 as an internal standard is pivotal in drug metabolism and pharmacokinetic (DMPK) studies. caymanchem.commedchemexpress.com These studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. In such studies, a known quantity of this compound is added to biological samples (like plasma or urine) containing the non-labeled drug, Ibudilast (B1674240). caymanchem.comcaymanchem.com
During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound and Ibudilast behave almost identically during extraction and ionization processes. crimsonpublishers.com This co-elution helps to compensate for variations in sample preparation and instrument response, leading to more reliable and reproducible data. texilajournal.comchromforum.org This is crucial for accurately determining key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of Ibudilast. nih.govnih.gov The primary metabolite of Ibudilast, 6,7-dihydrodiol-ibudilast, has also been quantified in plasma from both animals and humans, contributing to a more complete understanding of its metabolic profile. nih.govnih.gov
Table 1: Pharmacokinetic Parameters of Ibudilast in Healthy Volunteers
| Parameter | Value | Unit |
| Mean Half-life (t1/2) | 19 | hours |
| Median Time to Max Concentration (Tmax) | 4-6 | hours |
| Mean Steady-State Max Concentration (Cmax) | 60 (±25) | ng/mL |
| Mean Steady-State Area Under the Curve (AUC0-24) | 1004 (±303) | ng·h/mL |
Data from a study with a 30 mg single dose followed by 30 mg twice daily for 14 days. nih.gov
Enhancement of Quantitative Bioanalytical Precision and Accuracy
The incorporation of this compound as an internal standard significantly enhances the precision and accuracy of quantitative bioanalytical methods. lcms.czresearchgate.net In quantitative analysis, especially using LC-MS/MS, matrix effects can cause ion suppression or enhancement, leading to inaccurate measurements. waters.com A stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the analyte, experiences these matrix effects to a similar degree. crimsonpublishers.comresearchgate.net This allows for the correction of these effects, resulting in more accurate quantification. musechem.com
The use of deuterated standards helps to minimize errors that could arise from ion suppression or enhancement because they co-elute with the analytes. texilajournal.com This improved accuracy and precision are essential for method validation, ensuring that the analytical procedure is robust and reliable for its intended purpose. musechem.com The purity of the internal standard is also a critical factor; even minor impurities can lead to significant issues during method development. nih.gov
Table 2: Key Attributes of this compound for Bioanalysis
| Attribute | Description |
| Chemical Purity | ≥98% (Ibudilast) |
| Deuterium (B1214612) Incorporation | ≥99% deuterated forms (d1-d7); ≤1% d0 |
| Molecular Formula | C14H11D7N2O |
| Molecular Weight | 237.4 |
Specifications from a typical supplier. caymanchem.com
Facilitation of Drug-Drug Interaction Studies in Controlled Research Environments
This compound plays a crucial role in facilitating in vitro drug-drug interaction (DDI) studies. These studies are essential to determine if a new drug candidate affects the metabolic pathways of other drugs, particularly those metabolized by cytochrome P450 (CYP) enzymes. nih.goveuropa.eu By using this compound as an internal standard, researchers can accurately quantify the concentration of Ibudilast in the presence of other compounds, allowing for a precise assessment of any inhibitory or inductive effects on its metabolism. gubra.dk
For instance, in vitro studies using human liver microsomes can identify the specific CYP enzymes responsible for Ibudilast's metabolism. europa.eu The use of a reliable internal standard like this compound ensures that any observed changes in Ibudilast concentration are due to the interacting drug and not analytical variability. This information is vital for predicting potential DDIs in a clinical setting and ensuring patient safety. ich.org
Utility in Understanding Drug Disposition and Clearance Mechanisms
This compound is instrumental in elucidating the disposition and clearance mechanisms of Ibudilast. caymanchem.commedchemexpress.com By enabling precise measurement of the parent drug and its metabolites in various biological matrices, researchers can build a comprehensive picture of how the drug is handled by the body. nih.govnih.gov This includes understanding the extent of metabolism, identifying the major metabolic pathways, and determining the routes of elimination. nih.gov
Future Perspectives and Emerging Research Avenues for Deuterated Ibudilast
Integration with Systems Biology and Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Transcriptomics)
The integration of Ibudilast-d7 into systems biology and multi-omics workflows presents a powerful strategy to comprehensively understand its biological effects. By combining data from metabolomics, proteomics, and transcriptomics, researchers can construct a holistic view of the cellular and systemic responses to this compound, moving beyond a single-target-based understanding of its mechanism of action. researchgate.netmetwarebio.com
Metabolomics: Deuterated compounds like this compound are invaluable tools in metabolomic studies. nucleosyn.com They can serve as stable isotope-labeled internal standards for the precise quantification of the unlabeled drug and its metabolites in complex biological samples. musechem.comscioninstruments.com This is crucial for accurate pharmacokinetic and pharmacodynamic modeling. Furthermore, by tracing the metabolic fate of the deuterium-labeled fragments of this compound, researchers can identify and quantify metabolic pathways affected by the drug. This can reveal novel drug-metabolite interactions and off-target effects that might not be apparent from studying the parent compound alone. Combined analysis of transcriptomic and metabolomic data can highlight key metabolic pathways influenced by the compound. d-nb.infofrontiersin.org
Proteomics: Proteomic analyses, which study the entire set of proteins in a biological system, can shed light on how this compound modulates cellular function at the protein level. revespcardiol.org By comparing the proteomes of cells or tissues treated with Ibudilast (B1674240) versus this compound, researchers can identify proteins whose expression or post-translational modifications are altered. This can help to pinpoint the downstream signaling cascades affected by Ibudilast's primary mechanism of phosphodiesterase inhibition and its other known activities, such as the modulation of macrophage migration inhibitory factor (MIF) and toll-like receptor 4 (TLR4). patsnap.comresearchgate.net Integrating proteomic and metabolomic data can further elucidate the enzymatic activities that are modulated by the drug. revespcardiol.org
Transcriptomics: Transcriptomic studies, which analyze the complete set of RNA transcripts, can reveal the genetic regulatory networks influenced by this compound. frontiersin.org By examining changes in gene expression in response to the deuterated compound, researchers can identify the upstream transcription factors and signaling pathways that are activated or suppressed. This approach can provide a broader understanding of the anti-inflammatory and neuroprotective effects of Ibudilast, potentially uncovering novel gene targets and therapeutic indications. patsnap.comdrugbank.com The integration of transcriptomic and metabolomic data can reveal the regulatory links between gene expression and metabolic output. metwarebio.com
The synergistic application of these multi-omics approaches, facilitated by the unique properties of this compound, will enable the construction of detailed molecular interaction maps. researchgate.net This systems-level understanding is essential for predicting drug efficacy, identifying biomarkers for patient stratification, and uncovering new therapeutic opportunities. frontiersin.org
Potential for Novel Applications in Preclinical Translational Research
The enhanced metabolic stability of deuterated compounds like this compound offers significant advantages in preclinical translational research. gabarx.com This improved stability can lead to a longer half-life and increased systemic exposure, potentially allowing for different dosing regimens and improved therapeutic efficacy. isotope.com
One key area of preclinical research where this compound could be particularly valuable is in the study of chronic neurological and inflammatory conditions. The parent compound, Ibudilast, has shown promise in models of multiple sclerosis, amyotrophic lateral sclerosis (ALS), neuropathic pain, and neuroinflammation. patsnap.comcymitquimica.comopenaccessjournals.com The altered pharmacokinetics of this compound could lead to more sustained target engagement, which may be beneficial in diseases requiring long-term treatment. Preclinical studies directly comparing the efficacy and duration of action of Ibudilast and this compound in these models are a logical next step. juniperpublishers.com
The development of innovative research models and techniques will further enhance the translational potential of this compound. grants.govnih.gov For instance, advanced in vitro models, such as organ-on-a-chip systems, can be used to study the effects of this compound on specific human cell types and tissues in a more physiologically relevant context. These studies can provide valuable data to inform the design of future clinical trials.
Methodological Innovations in Stable Isotope Labeling and Application
Recent advancements in stable isotope labeling techniques are expanding the toolkit available to researchers working with deuterated compounds like this compound. musechem.comeuropa.eu Innovations in hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals, are making the synthesis of deuterated molecules more efficient and regioselective. acs.org These methods allow for the late-stage introduction of deuterium (B1214612) into complex molecules, which is a significant advantage in drug development. acs.org
The development of new analytical methods is also crucial for maximizing the utility of deuterated compounds. High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques are enabling more precise and detailed analysis of the fate of deuterated molecules in biological systems. nucleosyn.commusechem.com These methods can provide unprecedented insights into drug metabolism, protein binding, and enzyme kinetics.
Looking ahead, the development of computational models to predict the metabolic fate and biological activity of deuterated compounds will be a key area of innovation. By combining quantum mechanics calculations with machine learning algorithms, it may become possible to design deuterated drugs with optimized pharmacokinetic and pharmacodynamic properties in silico, thereby accelerating the drug discovery and development process. nih.gov
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing and characterizing Ibudilast-d7?
- Methodological Answer : Synthesis of deuterated compounds like this compound requires meticulous isotopic purity validation. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) to confirm deuterium incorporation at specific positions. Mass spectrometry (MS) should quantify isotopic enrichment (>98% d7), while high-performance liquid chromatography (HPLC) ensures chemical purity. Experimental protocols must align with reproducibility standards, including detailed documentation of reaction conditions, catalysts, and purification steps .
Q. How should researchers validate the stability of this compound in pharmacokinetic studies?
- Methodological Answer : Stability testing under physiological conditions (e.g., pH 7.4 buffer, 37°C) is essential. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products over time. Include control experiments with non-deuterated Ibudilast to assess isotopic effects on metabolic stability. Data should be analyzed using kinetic models (e.g., first-order decay) to calculate half-life (t½) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer : Cross-species variability often arises from differences in cytochrome P450 (CYP) enzyme activity. Conduct in vitro metabolic assays using liver microsomes from humans, rodents, and non-human primates. Compare intrinsic clearance (CLint) values and apply scaling factors (e.g., physiologically based pharmacokinetic modeling) to reconcile discrepancies. Validate findings with in vivo studies using radiolabeled this compound to track tissue distribution .
Q. How can researchers optimize dose-response studies for this compound in neuroinflammatory models?
- Methodological Answer : Use a factorial design to test multiple doses (e.g., 1–30 mg/kg) and timepoints. Incorporate biomarker assays (e.g., TNF-α, IL-6) to quantify anti-inflammatory effects. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) to validate assay sensitivity .
Q. What statistical methods address batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Implement analysis of variance (ANOVA) to compare isotopic purity and yield across batches. Use multivariate analysis (e.g., principal component analysis, PCA) to identify critical process parameters (e.g., temperature, reaction time). Document deviations in supplementary materials to support reproducibility claims .
Data Analysis & Interpretation
Q. How should researchers handle conflicting results in this compound’s blood-brain barrier (BBB) permeability studies?
- Methodological Answer : Discrepancies may stem from methodological differences (e.g., in vitro vs. in situ perfusion models). Perform meta-analysis of published data, stratifying by experimental conditions. Use funnel plots to assess publication bias. Validate findings with positron emission tomography (PET) imaging in transgenic animal models .
Q. What criteria determine the inclusion/exclusion of outlier data in this compound metabolite profiling?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Justify exclusions based on predefined thresholds (e.g., >3 standard deviations from mean). Use robust regression techniques (e.g., Huber loss) to minimize outlier impact. Report all raw data in supplementary files for transparency .
Ethical & Reproducibility Considerations
Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research. Secure approval from institutional review boards (IRBs) and document protocols in public registries (e.g., preclinicaltrials.eu ). Include power analyses to justify sample sizes and minimize unnecessary animal use .
Q. What steps enhance the reproducibility of this compound’s in vitro cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
